Superior Reduction in Alkaline Phosphatase and Total Bile Acids Versus Diammonium Glycyrrhizinate in Anti-TB Drug-Induced Liver Injury Model
In a mouse model of anti-tuberculosis drug-induced liver injury (ATB-DILI) induced by isoniazid plus rifampicin, orazamide orotate at 320 mg/kg/day demonstrated significantly superior reduction in alkaline phosphatase (ALP) and total bile acids (TBA) compared to the positive control diammonium glycyrrhizinate at 60 mg/kg/day [1]. The high-dose orazamide group achieved ALP and TBA levels that were significantly lower than those in the positive control group (P<0.05), indicating a differential hepatoprotective effect [1].
| Evidence Dimension | Reduction in ALP and TBA serum levels |
|---|---|
| Target Compound Data | Orazamide 320 mg/kg/day: significantly lower ALP and TBA vs. model group (P<0.05) and vs. positive control (P<0.05) |
| Comparator Or Baseline | Diammonium glycyrrhizinate 60 mg/kg/day: significantly reduced ALP and TBA vs. model group (P<0.05) |
| Quantified Difference | Orazamide high-dose group ALP and TBA levels significantly lower than positive control group (P<0.05) |
| Conditions | Kunming mice; ATB-DILI induced by isoniazid 75 mg/kg/day + rifampicin 75 mg/kg/day for 14 days; intragastric administration |
Why This Matters
This direct comparison against a widely used clinical hepatoprotectant provides quantitative evidence for selecting orazamide orotate when superior control of cholestatic markers (ALP, TBA) is required in drug-induced liver injury models.
- [1] He, L., et al. (2021). Study on the Prevention Mechanism of Anti-tuberculosis Drug-induced Liver Injury with Orazamide Based on HMGB1-RAGE Signaling Pathway. China Pharmacy, 2229-2235. View Source
